molecular formula C19H19F3N4O2S B3008734 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034337-94-3

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3008734
CAS No.: 2034337-94-3
M. Wt: 424.44
InChI Key: UUONATULCNOPRD-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19F3N4O2S and its molecular weight is 424.44. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

A study by Ruff et al. (2016) discusses the synthesis of pyridinesulfonamide derivatives and their application in the base-free transfer hydrogenation of ketones. The research highlights the synthesis of air-stable complexes that efficiently catalyze the transfer hydrogenation of various ketones, including aryl, diaryl, dialkyl, linear, cycloaliphatic, and α,β-unsaturated ketones, without the need for basic additives or halide abstractors. This catalysis can be conducted in air, showcasing the robustness and versatility of the complexes in catalytic processes (Ruff et al., 2016).

Antimicrobial and Anticancer Activity

Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, including the sulfonamide class, and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study found that specific derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential therapeutic applications. Furthermore, some compounds showed modest inhibition of HCV NS5B RdRp activity, highlighting their potential as anti-HCV agents (Küçükgüzel et al., 2013).

Ligand for Metal Coordination

Jacobs et al. (2013) reported the molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl) derivatives of methane-, benzene-, and toluenesulfonamide, highlighting their potential as ligands for metal coordination. The study provides insight into the hydrogen-bonding capabilities and different conformations that these compounds can adopt, which could be relevant for designing metal coordination complexes with specific properties (Jacobs et al., 2013).

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S/c1-13-17(14(2)26(25-13)18-8-3-4-10-23-18)9-11-24-29(27,28)16-7-5-6-15(12-16)19(20,21)22/h3-8,10,12,24H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUONATULCNOPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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